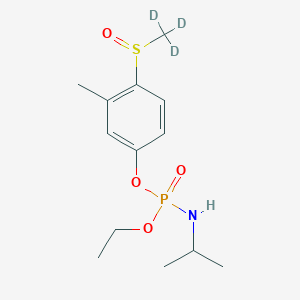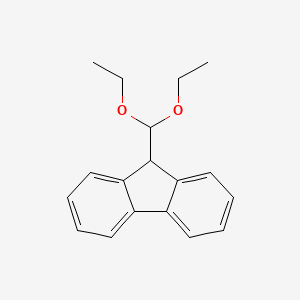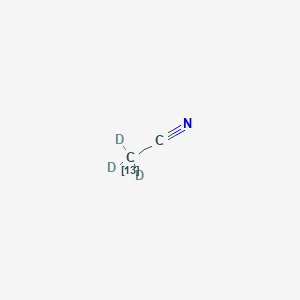
Fmoc-leucine-13C6,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-leucine-13C6,15N is a labeled amino acid derivative used extensively in scientific research. The compound is a form of leucine, an essential amino acid, labeled with carbon-13 and nitrogen-15 isotopes. The presence of these isotopes makes it particularly useful in various analytical and research applications, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound is also protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-leucine-13C6,15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the leucine molecule. The process begins with the synthesis of labeled leucine, which is then reacted with fluorenylmethyloxycarbonyl chloride to form this compound. The reaction is usually carried out in an organic solvent such as dichloromethane, in the presence of a base like triethylamine, to facilitate the formation of the Fmoc-protected amino acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent reaction conditions to ensure the isotopic purity and chemical purity of the final product. The production is typically carried out in specialized facilities equipped to handle isotopically labeled compounds and ensure their safe and efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
Fmoc-leucine-13C6,15N undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptides in the presence of coupling reagents like HBTU or DIC.
Oxidation and Reduction: While the leucine side chain is relatively inert, the compound can undergo oxidation or reduction under specific conditions, though these reactions are less common.
Common Reagents and Conditions
Piperidine: Used for deprotection of the Fmoc group.
HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate): A coupling reagent used in peptide synthesis.
DIC (N,N’-Diisopropylcarbodiimide): Another coupling reagent used in peptide synthesis.
Major Products Formed
The major products formed from these reactions include peptides and proteins labeled with carbon-13 and nitrogen-15, which are useful in various analytical techniques such as NMR and mass spectrometry .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-leucine-13C6,15N is used in the synthesis of labeled peptides and proteins. These labeled compounds are essential for studying the structure and dynamics of biomolecules using NMR spectroscopy and mass spectrometry .
Biology
In biological research, the compound is used to study protein synthesis, folding, and interactions. The isotopic labels allow researchers to track the incorporation of leucine into proteins and study their metabolic pathways .
Medicine
In medicine, this compound is used in the development of diagnostic tools and therapeutic agents. The labeled peptides can be used in imaging studies to track the distribution and metabolism of drugs in the body .
Industry
In the industrial sector, the compound is used in the production of labeled peptides for various applications, including quality control and process optimization in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of Fmoc-leucine-13C6,15N involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the coupling reactions, ensuring the selective formation of peptide bonds. The carbon-13 and nitrogen-15 labels allow for the detailed study of the structure and dynamics of the resulting peptides and proteins using NMR spectroscopy and mass spectrometry .
Comparison with Similar Compounds
Similar Compounds
Fmoc-leucine: The unlabeled version of Fmoc-leucine-13C6,15N, used in similar applications but without the isotopic labels.
Fmoc-valine-13C5,15N: Another labeled amino acid used in peptide synthesis and analytical studies.
Fmoc-isoleucine-13C6,15N: Similar to this compound but with a different side chain structure.
Uniqueness
The uniqueness of this compound lies in its isotopic labels, which provide valuable information in analytical studies. The carbon-13 and nitrogen-15 labels allow for the detailed study of molecular structures and dynamics, making it a powerful tool in various scientific research applications.
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
360.36 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1+1,2+1,11+1,13+1,19+1,20+1,22+1 |
InChI Key |
CBPJQFCAFFNICX-HNIVWWTASA-N |
Isomeric SMILES |
[13CH3][13CH]([13CH3])[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)











